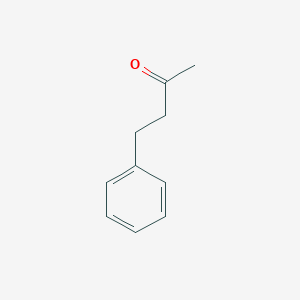
Benzylacetone
Número de catálogo B032356
Peso molecular: 148.20 g/mol
Clave InChI: AKGGYBADQZYZPD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US05300437
Procedure details


A 140 mL. solution of 10 mM R,S-1-phenyl-3-aminobutane, 100M of sodium pyruvate, 0.1 mM of pyridoxal phosphate, and 25 mM of potassium phosphate (pH 7) was circulated through the above matrix at ambient temperatures and a rate of 5 mL/min. After two hours, the circulating liquid was removed from the apparatus. The concentration of 1-phenylbutan-3-one formed was 5.2 mM while that of R-1-phenyl-3-aminobutane was 4.8 mM. The pH was adjusted to 12.5 and R-1-phenyl-3-aminobutane was isolated quantitatively by extraction with heptane. After removal of the heptane by evaporation, the product was analyzed as 92.8% R -1-phenyl-3-aminobutane.
[Compound]
Name
R,S-1-phenyl-3-aminobutane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
sodium pyruvate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Name
potassium phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]([O-])(=O)[C:2]([CH3:4])=O.[Na+].[CH3:8][C:9]1N=[CH:13][C:12]([CH2:15]OP(O)(O)=O)=[C:11](C=O)[C:10]=1O.P([O-])([O-])([O-])=[O:25].[K+].[K+].[K+]>>[C:12]1([CH2:11][CH2:10][C:9](=[O:25])[CH3:8])[CH:13]=[CH:4][CH:2]=[CH:1][CH:15]=1 |f:0.1,3.4.5.6|
|
Inputs


Step One
[Compound]
|
Name
|
R,S-1-phenyl-3-aminobutane
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
sodium pyruvate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)C)(=O)[O-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C(=C(C=N1)COP(=O)(O)O)C=O)O
|
Step Four
|
Name
|
potassium phosphate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the circulating liquid was removed from the apparatus
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
